molecular formula C21H23N7O2 B2451497 N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide CAS No. 1251683-57-4

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide

Número de catálogo: B2451497
Número CAS: 1251683-57-4
Peso molecular: 405.462
Clave InChI: ZTVJLOGCJXQUJQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C21H23N7O2 and its molecular weight is 405.462. The purity is usually 95%.
BenchChem offers high-quality N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]-N-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O2/c1-15(2)16-3-7-18(8-4-16)27-12-11-26(21(27)30)13-20(29)23-17-5-9-19(10-6-17)28-14-22-24-25-28/h3-10,14-15H,11-13H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVJLOGCJXQUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide is a complex organic compound that incorporates a tetrazole moiety, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a tetrazole ring, an imidazolidinone structure, and a phenyl group with an isopropyl substitution. Its molecular formula is C18H20N6O2C_{18}H_{20}N_{6}O_{2}, and it has a molecular weight of approximately 356.39 g/mol.

PropertyValue
Molecular FormulaC18H20N6O2
Molecular Weight356.39 g/mol
IUPAC NameN-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide
Melting PointNot available

The tetrazole ring in this compound acts as a bioisostere for carboxylic acids, allowing it to interact with various biological targets such as enzymes and receptors. This interaction can lead to inhibition or modulation of enzymatic activities, particularly in pathways related to inflammation and pain management.

Antioxidant Activity

Research indicates that tetrazole derivatives exhibit significant antioxidant properties. Studies have shown that compounds with tetrazole rings can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Antimicrobial Activity

Tetrazole-containing compounds have been studied for their antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, suggesting potential applications in treating infections.

Enzyme Inhibition

A notable area of research involves the inhibition of xanthine oxidase (XO), an enzyme implicated in gout and other inflammatory conditions. The tetrazole moiety enhances binding affinity to the enzyme's active site. For example, derivatives similar to N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide have demonstrated IC50 values in the low micromolar range, indicating potent inhibitory effects .

Case Study 1: Xanthine Oxidase Inhibitors

A study focused on synthesizing N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives highlighted the importance of the tetrazole group in enhancing XO inhibition. The most potent derivative showed an IC50 value of 0.031 µM, significantly improving upon previous compounds . This suggests that the structural features present in N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide could similarly enhance its pharmacological profile.

Case Study 2: Antimicrobial Efficacy

In another investigation involving a series of tetrazole derivatives, compounds were tested against a panel of microorganisms. Results indicated that certain derivatives exhibited broad-spectrum antimicrobial activity, making them candidates for further development as therapeutic agents .

Comparative Analysis

To understand the unique biological activity of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide, it is essential to compare it with other similar compounds:

Compound NameBiological ActivityIC50 Value (µM)
N-(3-cyano-4-(2-cyanobenzyl)oxy)phenylisonicotinamideXanthine oxidase inhibitor0.312
4-Methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamideAntibacterialNot specified
3-(5-Phenyl-2H-tetrazol-2-yl)pyridineAnalgesic and receptor antagonist0.795 (for analgesic)

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide?

Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of the tetrazole-phenyl and 2-oxoimidazolidine intermediates. Key steps include:

  • Coupling reactions : Amide bond formation between the tetrazole-phenyl and 2-oxoimidazolidine-acetamide moieties, often using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) .
  • Control of reaction parameters : Temperature (often 0–60°C), solvent choice (polar aprotic solvents for solubility), and stoichiometric ratios to minimize side products .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Basic: Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, with emphasis on signals for the tetrazole (δ 8.5–9.5 ppm) and 2-oxoimidazolidine (δ 3.5–4.5 ppm) groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (amide C=O) and ~1600 cm⁻¹ (tetrazole ring) .
  • HPLC : Purity assessment using reverse-phase columns (C18, acetonitrile/water gradients) .

Advanced: How can computational methods optimize reaction pathways and predict regioselectivity in derivative synthesis?

Answer:

  • Reaction path search tools : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict feasible pathways .
  • Solvent effect simulations : COSMO-RS or MD simulations to optimize solvent selection for improved yields .
  • Machine learning (ML) : Training models on existing reaction data to predict regioselectivity in heterocyclic substitutions (e.g., tetrazole vs. imidazolidine reactivity) .

Advanced: How should researchers resolve contradictions in biological activity data across structurally similar analogs?

Answer:

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., 4-isopropylphenyl vs. fluorophenyl) and correlate changes with bioactivity (e.g., enzyme inhibition assays) .
  • Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and identify off-target interactions .
  • Molecular docking : Compare binding poses of analogs with target proteins (e.g., kinases) using software like AutoDock or Schrödinger .

Advanced: What experimental strategies are recommended for studying the compound’s metabolic stability and degradation pathways?

Answer:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor metabolite formation via LC-MS/MS .
  • Isotopic labeling : Use ¹⁴C-labeled acetamide groups to trace degradation products .
  • Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions, followed by HPLC-UV/MS analysis .

Basic: What are the key considerations for designing stability studies under varying storage conditions?

Answer:

  • Temperature and humidity : Accelerated stability testing at 40°C/75% RH over 6 months, with periodic sampling .
  • Light exposure : ICH Q1B guidelines for photostability using controlled UV/visible light chambers .
  • Solution stability : Monitor degradation in DMSO or PBS buffers via UV-Vis spectroscopy at λ_max (~250–300 nm) .

Advanced: How can researchers elucidate the reaction mechanism of this compound’s interaction with biological targets?

Answer:

  • Kinetic studies : Time-dependent enzyme inhibition assays (e.g., IC₅₀ shifts) to distinguish reversible vs. covalent binding .
  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., COX-2) to resolve binding modes .
  • Isotope effects : Use deuterated analogs to probe hydrogen-bonding or proton-transfer steps in catalysis .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Answer:

  • Toxicity screening : Prior cytotoxicity assessment (e.g., MTT assay on HEK293 cells) .
  • Personal protective equipment (PPE) : Gloves, lab coats, and fume hoods for powder handling due to potential irritant properties .
  • Waste disposal : Neutralization of amide-containing waste with acidic hydrolysis before disposal .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.